tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by its tert-butyl group and a conjugated diene system, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate diene precursor. One common method is the reaction of tert-butyl carbamate with a conjugated diene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate can undergo oxidation reactions, particularly at the diene moiety.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, in aqueous or organic solvents.
Reduction: LiAlH₄, NaBH₄, in dry ether or THF.
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Formation of diols or epoxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of bioactive molecules. Its carbamate group can protect amines during multi-step synthesis, ensuring selective reactions at other functional groups .
Industry: The compound finds applications in the production of polymers and resins. It is also used in the synthesis of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine under mild conditions and can be removed by treatment with strong acids like trifluoroacetic acid (TFA) or by heating. This allows for selective protection and deprotection of amines during complex synthetic sequences .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group strategies.
tert-Butyl N-methylcarbamate: Another carbamate derivative with a methyl group instead of the diene system.
Benzyl carbamate: Used as a protecting group but with different stability and removal conditions compared to tert-butyl carbamate.
Uniqueness: tert-Butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate is unique due to its conjugated diene system, which imparts additional reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
102420-39-3 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.25758 |
Synonyms |
Carbamic acid, (1-ethenyl-4-oxo-2-butenyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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